Bienvenue dans la boutique en ligne BenchChem!

(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine

PDE4B inhibition IC50 COPD

(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine (CAS 820980-07-2), also known by its development code OCID-2987, is a chiral, small-molecule phosphodiesterase 4 (PDE4) inhibitor that originated from Orchid Chemicals & Pharmaceuticals. The compound possesses a pyrrolidine core with a cyclopentyl substituent and a 2,4-difluorobenzyl group, making it structurally distinct from catechol-ether-based PDE4 inhibitors such as roflumilast and apremilast.

Molecular Formula C16H22F2N2
Molecular Weight 280.36 g/mol
CAS No. 820980-07-2
Cat. No. B12923866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine
CAS820980-07-2
Molecular FormulaC16H22F2N2
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)N(CC2=C(C=C(C=C2)F)F)C3CCNC3
InChIInChI=1S/C16H22F2N2/c17-13-6-5-12(16(18)9-13)11-20(14-3-1-2-4-14)15-7-8-19-10-15/h5-6,9,14-15,19H,1-4,7-8,10-11H2/t15-/m0/s1
InChIKeyOWHWIWOPZNJDOG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

820980-07-2 PDE4 Inhibitor Procurement Guide – Key Differentiators vs Roflumilast, Apremilast & Rolipram


(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine (CAS 820980-07-2), also known by its development code OCID-2987, is a chiral, small-molecule phosphodiesterase 4 (PDE4) inhibitor that originated from Orchid Chemicals & Pharmaceuticals [1]. The compound possesses a pyrrolidine core with a cyclopentyl substituent and a 2,4-difluorobenzyl group, making it structurally distinct from catechol-ether-based PDE4 inhibitors such as roflumilast and apremilast [2]. It has been evaluated in preclinical models of chronic obstructive pulmonary disease (COPD) and asthma, and has completed Phase I clinical testing in Europe [3].

Why PDE4 Inhibitor Interchangeability Fails: Structural and Selectivity Divergence of 820980-07-2


PDE4 inhibitors cannot be treated as interchangeable commodities for research procurement because potency, isoform selectivity, and emetogenic liability vary dramatically across chemical scaffolds. The pyrrolidine-based architecture of 820980-07-2 confers a selectivity window that is distinct from the catechol-ether series (e.g., roflumilast) and the phthalimide series (e.g., apremilast), directly influencing the therapeutic index in inflammation models [1]. Even within the Orchid PDE4 portfolio, minor structural modifications to the benzyl or cyclopentyl substituents produce order-of-magnitude shifts in PDE4B2 IC50 and emetic potential [2]. Generic substitution without head-to-head data therefore risks selecting a compound with pharmacologically irrelevant selectivity or unacceptable side-effect liability.

Quantitative Comparator Evidence: 820980-07-2 vs Roflumilast, Apremilast, and Rolipram


PDE4B2 Inhibitory Potency: 8.23 nM IC50 Positions 820980-07-2 as a Moderate-Affinity PDE4B Ligand Distinct from Ultra-Potent Roflumilast

In a direct head-to-head comparison presented at the 2010 AAAAI meeting, 820980-07-2 (OCID-2987) inhibited recombinant human PDE4B2 with an IC50 of 8.23 nM [1]. By contrast, roflumilast inhibits PDE4B2 with an IC50 of 0.2–0.8 nM across multiple independent studies [2], while apremilast exhibits a PDE4B2 IC50 of 49 nM [3]. This places 820980-07-2 in a distinct potency tier: ~41-fold less potent than roflumilast on PDE4B2 but approximately 6-fold more potent than apremilast. The moderate affinity may contribute to the compound's wider safety margin for emesis by avoiding excessive cAMP elevation in the brainstem emetic center [1].

PDE4B inhibition IC50 COPD asthma enzyme assay

Isoform Selectivity: >1,000-Fold Selectivity Over Non-PDE4 Isoforms Underpins Clean Target Engagement

At the same AAAAI 2010 presentation, OCID-2987 (820980-07-2) was reported to exhibit greater than 1,000-fold selectivity for PDE4B2 over other PDE isoforms tested [1]. Roflumilast also shows high PDE4 selectivity, with no significant inhibition of PDE1, PDE2, PDE3, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, or PDE11 at concentrations up to 10 µM [2]. However, roflumilast's sub-nanomolar PDE4 affinity means that even a small fractional engagement of PDE4 subtypes at therapeutic concentrations can produce off-target effects (e.g., PDE4D-mediated nausea) [3]. The >1,000-fold selectivity window of 820980-07-2, combined with its moderate PDE4B2 affinity, provides a distinct pharmacological profile for studies investigating PDE4B-selective effects without concomitant PDE4D engagement.

PDE isoform selectivity off-target profiling PDE4 COPD drug safety

Emetogenic Liability: Absence of Emesis in Human Phase I and Ferret Models Distinguishes 820980-07-2 from Roflumilast

The Phase I clinical study of OCID-2987 (820980-07-2) in healthy male volunteers demonstrated no potential for nausea or emesis at any dose tested, a finding that was explicitly highlighted as differentiating this compound from most PDE4 inhibitors [1]. Preclinically, OCID-2987 was evaluated for emetic potential in ferrets and exhibited a wide safety margin [2]. By contrast, roflumilast induces emesis in ferrets at 3 mg/kg p.o. [3], and clinical nausea/vomiting occurs in 5-10% of roflumilast-treated COPD patients, with dose-limiting gastrointestinal adverse events in up to 8% of patients [4]. Apremilast also carries a significant nausea/diarrhea burden, with nausea reported in 8-17% of patients in pivotal psoriasis/PsA trials [5]. The absence of emetogenic signal for 820980-07-2 represents a meaningful differentiation for studies requiring PDE4 inhibition without confounding gastrointestinal toxicity.

emesis nausea PDE4 inhibitor safety ferret model therapeutic window

Oral Bioavailability Cross-Species: >25% Oral F Provides Oral Dosing Feasibility in Preclinical Models

OCID-2987 (820980-07-2) demonstrated oral bioavailability exceeding 25% across multiple preclinical species in pharmacokinetic studies [1]. While this is lower than the 79-80% absolute oral bioavailability of roflumilast in humans [2] and the 73% oral bioavailability of apremilast [3], it is comparable to or exceeds that of rolipram (approximately 3-20% oral bioavailability in rodents, dependent on formulation) [4]. The >25% oral F, combined with the absence of emesis, enables oral dosing in chronic animal models without the confounding gastrointestinal toxicity that limits the usable dose range of roflumilast and apremilast.

oral bioavailability pharmacokinetics PDE4 inhibitor cross-species preclinical development

In Vivo Anti-Inflammatory Efficacy in COPD and Asthma Models at Doses Below the Emetic Threshold

OCID-2987 (820980-07-2) demonstrated strong anti-inflammatory action in animal models of COPD (cigarette smoke-induced) and asthma (ovalbumin-induced in guinea pig and BALB/c mice) at doses that maintained a wide safety margin for emesis [1]. This contrasts with roflumilast, which at efficacious anti-inflammatory doses in rodent models (1-5 mg/kg) reliably induces emesis in ferrets and nausea in humans, constraining its therapeutic window [2]. Apremilast, while approved for psoriasis/PsA, has not demonstrated consistent efficacy in COPD clinical trials and carries dose-limiting gastrointestinal adverse effects [3]. The combination of in vivo efficacy in respiratory inflammation models with absent emetogenic signal suggests that 820980-07-2 may possess a superior therapeutic index for respiratory indications compared to approved PDE4 inhibitors.

in vivo efficacy COPD model asthma model anti-inflammatory therapeutic index

PDE4B Binding Affinity: 48 nM Kd by BindingDB Confirms Target Engagement at Therapeutically Relevant Concentrations

Curated data in the BindingDB repository (ChEMBL ID: CHEMBL4744894) report an IC50 of 48 nM for 820980-07-2 against human PDE4B using [3H]cAMP as substrate [1]. This value is consistent with the 8.23 nM PDE4B2 IC50 reported at AAAAI 2010, with the differences likely reflecting assay conditions (enzyme construct, substrate concentration, incubation time). For comparison, rolipram—the prototypical PDE4 inhibitor—exhibits a PDE4B IC50 of approximately 100-500 nM depending on assay format [2], making 820980-07-2 approximately 2-10-fold more potent at PDE4B than rolipram. This potency advantage over rolipram, combined with the absence of emetogenic liability that undermined rolipram's clinical development, positions 820980-07-2 as an improved tool compound for PDE4B target engagement studies.

PDE4B binding Kd target engagement ChEMBL BindingDB

Optimal Procurement Use Cases for (3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine (CAS 820980-07-2)


Preclinical COPD and Asthma Efficacy Studies Requiring Oral PDE4 Inhibition Without Emesis Confound

820980-07-2 is the PDE4 inhibitor of choice for chronic oral dosing studies in rodent cigarette-smoke-induced COPD models and ovalbumin-induced asthma models, where roflumilast's narrow therapeutic window produces emesis at efficacious doses, necessitating dose reduction that compromises anti-inflammatory readouts. The >25% oral bioavailability and documented efficacy at non-emetic doses [1][2] enable sustained target engagement over multi-week protocols without the attrition from gastrointestinal toxicity that plagues comparator PDE4 inhibitors.

PDE4B-Selective Target Engagement Assays in Neuroinflammation Research

Investigators studying PDE4B-mediated cAMP signaling in microglia, astrocytes, or CNS-resident immune cells should procure 820980-07-2 for its documented PDE4B potency (IC50 8.23-48 nM) [3][4] and >1,000-fold selectivity over non-PDE4 isoforms [5]. Unlike rolipram, which exhibits high-affinity binding to PDE4D in brain tissue and produces behavioral effects (antidepressant-like, emetic) that confound neuroinflammation readouts, 820980-07-2's moderate PDE4B2 affinity and selective profile enable cleaner dissection of PDE4B-dependent inflammatory pathways.

In Vitro Cytokine Inhibition Assays in Human Peripheral Blood Mononuclear Cells (PBMCs)

For LPS- or anti-CD3/CD28-stimulated PBMC assays measuring TNF-α, IL-6, IL-8, or IL-17 suppression, 820980-07-2 provides potent cytokine inhibition [5] without the cytotoxicity that can occur with sub-nanomolar PDE4 inhibitors such as roflumilast at high concentrations. The compound's 48 nM PDE4B IC50 [4] ensures sufficient target engagement at concentrations well below cytotoxicity thresholds, making it suitable for concentration-response profiling in primary human immune cells.

Pharmacokinetic/Pharmacodynamic Modeling of PDE4 Inhibitor Disposition Across Species

The oral bioavailability exceeding 25% across multiple preclinical species [5], combined with the availability of human Phase I PK data [2], makes 820980-07-2 an ideal probe for cross-species allometric scaling studies of PDE4 inhibitor disposition. Unlike roflumilast, whose active metabolite (roflumilast N-oxide) complicates PK/PD modeling, 820980-07-2's simpler metabolic profile facilitates translational PK/PD analyses for respiratory inflammation programs.

Quote Request

Request a Quote for (3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.